Benzene, [(S)-butylsulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(S)-butylsulfinyl]- is an organic compound that features a benzene ring substituted with a butylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(S)-butylsulfinyl]- typically involves the introduction of a butylsulfinyl group to a benzene ring. This can be achieved through various synthetic routes, including:
Sulfoxidation: The reaction of butyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form butyl sulfoxide, which is then introduced to the benzene ring.
Friedel-Crafts Alkylation: The reaction of benzene with butyl sulfoxide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of Benzene, [(S)-butylsulfinyl]- may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, [(S)-butylsulfinyl]- undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to butyl sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfoxide group can be reduced back to butyl sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the butylsulfinyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: AlCl3, FeBr3, HNO3, H2SO4
Major Products:
Oxidation: Butyl sulfone
Reduction: Butyl sulfide
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, [(S)-butylsulfinyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of Benzene, [(S)-butylsulfinyl]- involves its interaction with molecular targets through its sulfoxide group. The sulfoxide group can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of enzymes and other proteins. The benzene ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different molecular pathways.
Comparison with Similar Compounds
Benzene, [(S)-butylsulfanyl]-: Similar structure but with a sulfide group instead of a sulfoxide group.
Benzene, [(S)-butylsulfonyl]-: Contains a sulfone group, which is a further oxidized form of the sulfoxide group.
Benzene, [(S)-methylsulfinyl]-: Features a methylsulfinyl group instead of a butylsulfinyl group.
Uniqueness: Benzene, [(S)-butylsulfinyl]- is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical reactivity and potential applications. The sulfoxide group can undergo various transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
77448-93-2 |
---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
[(S)-butylsulfinyl]benzene |
InChI |
InChI=1S/C10H14OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3/t12-/m0/s1 |
InChI Key |
IMRHEMHQODDESO-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[S@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.